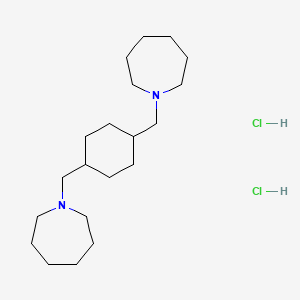
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- is a complex organic compound characterized by its unique structure and properties. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. Its molecular structure consists of a cyclohexane ring substituted with hexahydroazepinylmethyl groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the reaction of cyclohexane with hexahydroazepine under specific conditions to introduce the hexahydroazepinylmethyl groups. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(hydroxymethyl)-cyclohexane: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
1,4-Cyclohexanedimethanol diglycidyl ether: Another related compound with distinct applications in the production of epoxy resins and coatings.
Uniqueness
Cyclohexane, 1,4-bis(hexahydroazepinylmethyl)-, dihydrochloride, (E)- is unique due to its specific substitution pattern and the presence of hexahydroazepinylmethyl groups. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1234-22-6 |
|---|---|
Molekularformel |
C20H40Cl2N2 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
1-[[4-(azepan-1-ylmethyl)cyclohexyl]methyl]azepane;dihydrochloride |
InChI |
InChI=1S/C20H38N2.2ClH/c1-2-6-14-21(13-5-1)17-19-9-11-20(12-10-19)18-22-15-7-3-4-8-16-22;;/h19-20H,1-18H2;2*1H |
InChI-Schlüssel |
JUSNIEPCJNWQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CC2CCC(CC2)CN3CCCCCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


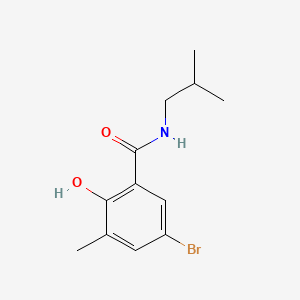
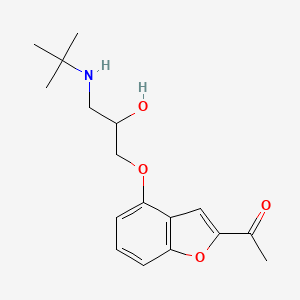
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15343512.png)
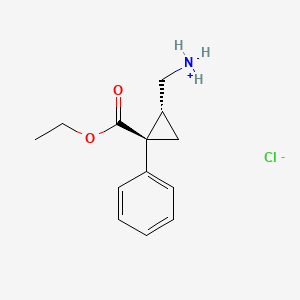

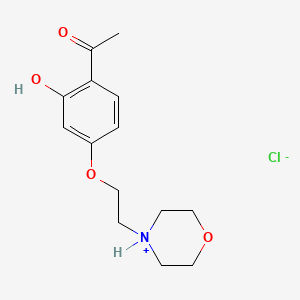
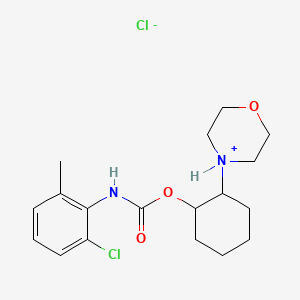
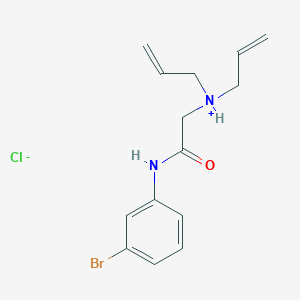

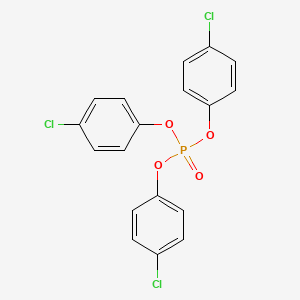
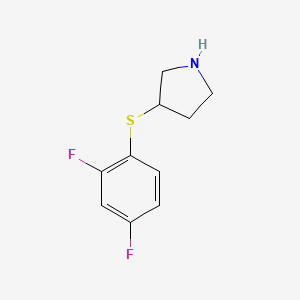
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)

![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
